molecular formula C23H20N2O4 B354562 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940458-57-1

2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354562
CAS No.: 940458-57-1
M. Wt: 388.4g/mol
InChI Key: FKVLIRHNCKMGLH-UHFFFAOYSA-N
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Description

“2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid” is a chemical compound with the CAS Number: 940458-57-1. Its molecular formula is C23H20N2O4 and it has a molecular weight of 388.42 . It is a product for proteomics research .


Molecular Structure Analysis

The InChI code of the compound is 1S/C23H20N2O4/c1-2-25(18-11-4-3-5-12-18)22(27)16-9-8-10-17(15-16)24-21(26)19-13-6-7-14-20(19)23(28)29/h3-15H,2H2,1H3,(H,24,26)(H,28,29). The InChI key is FKVLIRHNCKMGLH-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the compound .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 388.42 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Hydration and Structural Analysis

Research on the hydration of aniline and benzoic acid provides insights into the structural aspects of similar compounds in water. For instance, the hydration shell of aniline and benzoic acid, as well as the formation of hydrogen bonds, offer valuable information for understanding how such functional groups interact with water molecules. This knowledge is crucial for applications in solvent dynamics and drug delivery systems where hydration plays a significant role (Fedotova & Kruchinin, 2013).

Catalysis and Synthesis

The carbonylation of nitrobenzene to methyl phenylcarbamate, catalyzed by palladium-phenanthroline complexes, demonstrates the role of aniline and carboxylic acid derivatives in catalytic processes. This research highlights the importance of combining acidic and amino functions in one molecule for increased activity, which can be relevant for developing more efficient catalytic systems in organic synthesis (Gasperini et al., 2003).

Molecular Interaction Studies

The study of self-association and hydrogen bonding interactions in dibenzothiophene derivatives, which share structural similarities with the target compound, sheds light on the self-assembly processes and molecular interactions critical in materials science and supramolecular chemistry. These insights are foundational for the development of new materials with tailored properties (Bian et al., 2015).

Chemical Shift and Substituent Effects

Investigations into the effects of substituents on chemical shifts in NMR spectra of benzoic acids and anilides contribute to a deeper understanding of electronic effects in complex molecules. This knowledge is critical for structural elucidation and the development of NMR spectroscopy as a tool in chemical analysis and drug design (Kulhanek, Pytela, & Lyčka, 2000).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

2-[[3-[ethyl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-2-25(18-11-4-3-5-12-18)22(27)16-9-8-10-17(15-16)24-21(26)19-13-6-7-14-20(19)23(28)29/h3-15H,2H2,1H3,(H,24,26)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVLIRHNCKMGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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